molecular formula C23H18BrClN2O3 B15079579 4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol CAS No. 303061-27-0

4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

Cat. No.: B15079579
CAS No.: 303061-27-0
M. Wt: 485.8 g/mol
InChI Key: UIYHQXLOTCBVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused heterocyclic core. Its structure includes a bromophenol moiety at position 4, a chlorophenyl group at position 9, and a methoxyphenyl substituent at position 2. These functional groups influence its physicochemical properties, such as solubility and reactivity.

Properties

CAS No.

303061-27-0

Molecular Formula

C23H18BrClN2O3

Molecular Weight

485.8 g/mol

IUPAC Name

4-bromo-2-[9-chloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

InChI

InChI=1S/C23H18BrClN2O3/c1-29-16-6-2-13(3-7-16)19-12-20-17-11-15(25)5-9-22(17)30-23(27(20)26-19)18-10-14(24)4-8-21(18)28/h2-11,20,23,28H,12H2,1H3

InChI Key

UIYHQXLOTCBVOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=C(C=CC(=C5)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multiple steps, including the formation of the pyrazolo[1,5-c][1,3]benzoxazin core and subsequent functionalization with bromine and chlorine atoms. Common synthetic routes may include:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazin core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.

    Functionalization: Introduction of bromine and chlorine atoms through halogenation reactions, often using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Br2, Cl2), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activity Reference
4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol Not explicitly provided ~520 (estimated) - 4-Bromophenol
- 9-Chlorophenyl
- 2-(4-Methoxyphenyl)
Hypothesized enhanced solubility (phenol) and halogen-driven bioactivity [6], [11]
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C23H18BrFN3O3 437.30 - 9-Bromo
- 5-(4-Fluorophenyl)
- 2-(4-Methylphenyl)
Increased lipophilicity (methyl, fluorine); potential CNS activity [11]
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C24H19BrClN2O2 497.77 - 5-(4-Bromophenyl)
- 9-Chloro
- 2-(4-Methoxyphenyl)
Structural isomerism; possible differences in binding affinity [5]
9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone C24H18BrClN2O3 497.77 - 9-Bromo
- 2-(4-Methoxyphenyl)
- Methanone (4-chlorophenyl)
Ketone group may reduce solubility; potential kinase inhibition [7]
9-Bromo-2-(4-methylphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C23H18BrN3O3 464.32 - 9-Bromo
- 2-(4-Methylphenyl)
- 5-(4-Nitrophenyl)
Nitro group enhances electrophilicity; possible antibacterial activity [3]

Key Observations

Solubility and Reactivity: The phenolic -OH group in the target compound likely enhances aqueous solubility compared to non-polar analogs (e.g., methyl or methoxy derivatives) . Methanone-containing analogs (e.g., [7]) exhibit reduced solubility due to the ketone group but may offer improved target specificity.

Synthetic Pathways :

  • Analogous compounds (e.g., [1], [4]) are synthesized via cyclocondensation of pyrazole intermediates with benzoxazine precursors, often using acetic anhydride or sulfonamide reagents. Halogenation steps (e.g., bromination) are critical for introducing substituents .

Biological Activity :

  • Nitrophenyl and sulfonamide derivatives (e.g., [1], [3]) show promise in antimicrobial and anti-inflammatory assays, suggesting the target compound may share similar activity profiles.

Biological Activity

The compound 4-Bromo-2-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a member of the pyrazolo-benzoxazine family. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. This article compiles research findings on its biological activity, synthesis methods, and mechanisms of action.

  • Molecular Formula : C24H21ClN2O2
  • Molecular Weight : 404.9 g/mol
  • IUPAC Name : 9-chloro-5-(4-methoxyphenyl)-2-(4-bromo-phenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
  • InChI Key : SMEZCCDUTACTOW-UHFFFAOYSA-N

Anti-inflammatory Activity

Research has shown that derivatives similar to this compound exhibit significant anti-inflammatory properties. In a study evaluating various benzoxazolone derivatives, some demonstrated strong anti-inflammatory activities with IC50 values lower than standard anti-inflammatory drugs like Chlorzoxazone . The introduction of lipophilic groups enhanced these activities significantly.

Antimicrobial Activity

Compounds in the pyrazolo-benzoxazine class have been tested for antimicrobial efficacy. For instance, studies indicated that certain derivatives possess moderate to significant antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans . The structural features of these compounds contribute to their lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterase enzymes. Similar compounds have shown selective inhibitory activity towards butyrylcholinesterase (BChE) with IC50 values comparable to known inhibitors like physostigmine . This suggests potential applications in treating conditions like Alzheimer's disease.

The mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes and receptors. The structural characteristics allow it to modulate the activity of these targets effectively. For example, binding to cholinesterase enzymes inhibits their activity, leading to increased levels of acetylcholine in synaptic clefts.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Chlorination - Introduction of chlorine into the aromatic system.
  • Cyclization - Formation of the pyrazolo-benzoxazine structure.
  • Condensation - Coupling various phenolic derivatives under controlled conditions to yield the final product.

Case Studies

Several studies have documented the biological activity of related compounds:

  • A study on benzoxazolone derivatives found that modifications significantly influenced their anti-inflammatory properties, leading to the identification of compounds with IC50 values as low as 1.07 μM against soluble epoxide hydrolase (sEH) .
  • Another investigation highlighted the antimicrobial efficacy of similar structures against a variety of pathogens, indicating a promising avenue for developing new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.